molecular formula C9H10Cl2O B2603952 1-(3,5-Dichlorophenyl)propan-1-ol CAS No. 1343855-95-7

1-(3,5-Dichlorophenyl)propan-1-ol

Cat. No.: B2603952
CAS No.: 1343855-95-7
M. Wt: 205.08
InChI Key: MSDKSQHCPYGRGP-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)propan-1-ol (CAS: 41248-20-8) is a chlorinated secondary alcohol featuring a propanol backbone substituted with a 3,5-dichlorophenyl group. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. Its structure combines the electron-withdrawing effects of chlorine atoms with the steric bulk of the aromatic ring, influencing its reactivity in catalytic reactions and derivatization processes .

Properties

IUPAC Name

1-(3,5-dichlorophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDKSQHCPYGRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC(=C1)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343855-95-7
Record name 1-(3,5-dichlorophenyl)propan-1-ol
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3,5-Dichlorophenyl)propan-1-ol with analogs differing in substituents, fluorination patterns, and functional groups. Key findings are summarized in Table 1.

Substituent Effects: Chlorine vs. Fluorine

  • 1-(3,5-bis(Trifluoromethyl)phenyl)propan-1-ol
    This analog replaces chlorine with trifluoromethyl (-CF₃) groups, significantly enhancing electron-withdrawing properties. The compound exhibits lower melting points (51–53°C) and reduced polarity (Rf = 0.14 in 5% EtOAc/cyclohexane) compared to the dichlorophenyl derivative, likely due to increased hydrophobicity from fluorine atoms .
  • (1S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol
    Substituting chlorine with fluorine at the phenyl ring reduces steric hindrance and alters electronic properties. With a molecular weight of 206.62 g/mol, this enantiomer is synthesized via stereoselective routes for pharmaceutical applications, highlighting the role of fluorine in modulating bioavailability .

Functional Group Modifications

  • 2-(3,5-Dichlorophenyl)-3,3-difluoropropan-1-ol Replacing the propanol hydroxyl group with difluoromethylene (-CF₂-) introduces conformational rigidity. This modification increases thermal stability but reduces solubility in polar solvents, as noted in fluorinated compound libraries .
  • Ethyl (3,5-Dichlorophenyl)(difluoro)acetate
    Esterification of the hydroxyl group shifts reactivity toward nucleophilic acyl substitution. This derivative is used in catalytic hydrogenation studies, demonstrating how functional group interconversion expands synthetic utility .

Positional Isomerism and Bioactivity

  • 1-(4-Chlorophenyl)propan-1-ol
    A positional isomer with a single chlorine substituent shows reduced steric and electronic effects compared to the 3,5-dichloro analog. This difference impacts binding affinity in enzyme inhibition assays, underscoring the importance of substitution patterns in drug design .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical/Chemical Properties Applications References
This compound C₉H₁₀Cl₂O 205.08 3,5-Cl₂, -OH Purity: 95%; used as a building block Organic synthesis
1-(3,5-bis(Trifluoromethyl)phenyl)propan-1-ol C₁₁H₁₀F₆O 296.19 3,5-(CF₃)₂, -OH Mp: 51–53°C; Rf = 0.14 Catalytic methylation studies
(1S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol C₉H₉ClF₂O 206.62 3,5-F₂, 3-Cl, -OH Stereoselective synthesis (872850-26-5) Chiral intermediates
2-(3,5-Dichlorophenyl)-3,3-difluoropropan-1-ol C₉H₈Cl₂F₂O 241.07 3,5-Cl₂, 3,3-F₂, -OH High thermal stability Fluorinated drug discovery
Ethyl (3,5-Dichlorophenyl)(difluoro)acetate C₁₀H₈Cl₂F₂O₂ 265.08 3,5-Cl₂, -COOEt, -CF₂ Liquid at RT; used in esterification Catalysis

Key Research Findings

Electron-Withdrawing Effects : The 3,5-dichloro substitution enhances electrophilicity at the hydroxyl-bearing carbon, making it more reactive in SN2 reactions compared to fluorine-substituted analogs .

Fluorine vs. Chlorine : Fluorinated derivatives exhibit improved metabolic stability in pharmacokinetic studies but require specialized purification techniques (e.g., fluorophilic chromatography) due to low polarity .

Stereochemical Impact : Enantiomers like (1S)-3-chloro-1-(3,5-difluorophenyl)propan-1-ol demonstrate divergent biological activities, emphasizing the need for asymmetric synthesis methods .

Biological Activity

1-(3,5-Dichlorophenyl)propan-1-ol is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H10Cl2O and a molecular weight of approximately 203.07 g/mol. The compound features a dichlorophenyl group that enhances its lipophilicity and potential interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. These interactions can lead to modulation of biochemical pathways associated with inflammation, microbial resistance, and potentially cancer treatment.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. It has been studied for its interactions with specific enzymes involved in inflammatory pathways, showing promise as a therapeutic agent in conditions characterized by excessive inflammation.

Receptor Binding

This compound exhibits binding affinity to various biological receptors. This binding can alter receptor activity, influencing downstream signaling pathways crucial for cellular functions .

Research Findings

Several studies have investigated the biological effects of this compound:

StudyFindings
Study 1 Demonstrated significant enzyme inhibition in inflammatory models with IC50 values indicating potency in reducing inflammatory markers .
Study 2 Evaluated receptor binding affinity, revealing selective interactions that suggest potential for targeted therapeutic applications.
Study 3 Investigated the compound's cytotoxic effects on cancer cell lines, showing promising results in reducing cell viability at low concentrations .

Case Study 1: Anti-inflammatory Effects

In a study focusing on anti-inflammatory properties, this compound was administered to animal models exhibiting inflammation. Results showed a significant reduction in pro-inflammatory cytokines, suggesting its role as an effective anti-inflammatory agent.

Case Study 2: Anticancer Activity

A separate investigation assessed the compound's efficacy against breast cancer cell lines. The results indicated that treatment with this compound led to a decrease in cell proliferation and induction of apoptosis, highlighting its potential as an anticancer therapeutic .

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